

# Technical Guide: Spectroscopic Characterization of Ethyl 3,3-diaminoacrylate

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## Compound of Interest

Compound Name: Ethyl 3,3-diaminoacrylate

CAS No.: 68572-18-9

Cat. No.: B3056059

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## Compound Identity & Structural Dynamics

**Ethyl 3,3-diaminoacrylate** (also referred to as Ethyl 3-amino-3-iminopropionate or Ethyl amidinoacetate) is a versatile amphoteric building block used extensively in the synthesis of nitrogen-containing heterocycles such as pyrimidines, pyridines, and quinolines.

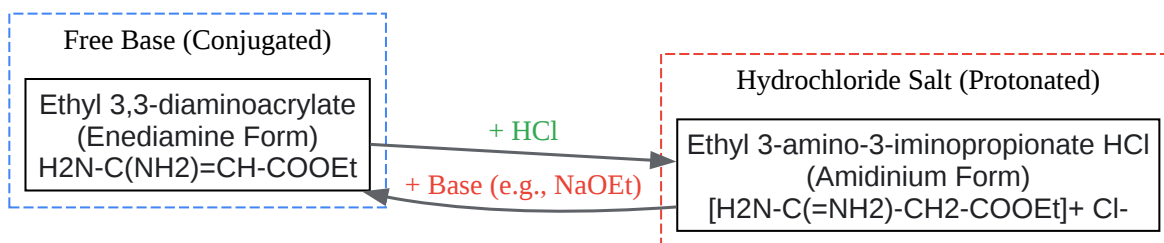
Its characterization is complicated by prototropic tautomerism. In the solid state and neutral solution, the compound exists primarily as the conjugated enediamine (ketene aminal). However, as a hydrochloride salt (the most common commercial form), it exists as the amidinium species.

Feature	Detail
IUPAC Name	Ethyl 3,3-diamino-2-propenoate
Common Synonyms	Ethyl amidinoacetate; Ethyl 3-amino-3-aminopropionate
CAS Number	57508-48-2 (Hydrochloride salt)
Molecular Formula	C H N O (Free base) / C H ClN O (HCl salt)
Molecular Weight	130.15 g/mol (Free base) / 166.61 g/mol (HCl salt)

## Tautomeric Equilibrium

The spectroscopic signature depends heavily on the form (free base vs. salt):

- Form A (Enediamine): Stable free base form, stabilized by conjugation between the diamino moiety and the ester carbonyl.
- Form B (Amidinium): Protonated form (HCl salt), where the positive charge is delocalized over the amidine system, disrupting conjugation with the ester.



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Figure 1: Interconversion between the enediamine free base and the amidinium hydrochloride salt.

## Spectroscopic Data

The following data corresponds to the Hydrochloride Salt (CAS 57508-48-2), as this is the standard stable reagent used in experimental workflows.

### A. Nuclear Magnetic Resonance (NMR)[1][4][5][10][11][12][13][14][15]

H NMR (400 MHz, DMSO-d

)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Note
1.23	Triplet ( Hz)	3H	-CH CH	Methyl of ethyl ester
3.82	Singlet	2H	-CH -	Methylene (Amidinium form)*
4.16	Quartet ( Hz)	2H	-OCH -	Methylene of ethyl ester
9.00 – 9.40	Broad Singlet	3H/4H	-NH / -NH	Exchangeable amidinium protons

> Critical Note: In the free base (enediamine) form, the singlet at 3.82 ppm shifts upfield to ~3.50–3.60 ppm and integrates as 1H (vinyl proton,

), reflecting the

character.

<sup>13</sup>C NMR (100 MHz, DMSO-d

)

Shift (ppm)	Assignment
14.3	Ester Methyl (–CH <sub>3</sub> )
39.8	Methylene (–CH <sub>2</sub> –) / Methine (=CH–)
61.5	Ester Methylene (–OCH <sub>2</sub> –)
162.8	Amidine Carbon (N–C=N)
166.5	Ester Carbonyl (C=O)

## B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat) | Wavenumber (cm<sup>-1</sup>)

(N–H) | Assignment | Interpretation | | :--- | :--- | :--- | | 3443, 3272 |

(N–H) | Strong primary amine/amidine stretching. | | 2977 |

(C–H) | Aliphatic C–H stretch (Ethyl group). | | 1735 – 1682 |

(C=O) | Ester carbonyl stretch. (Higher freq. in salt form). | | 1606, 1582 |

(C=N) /

(N–H) | Amidine C=N stretch and N–H bending. | | 1241 |

(C–O) | C–O–C stretching of the ester. |

## C. Mass Spectrometry (MS)

Parameter	Value	Note
Molecular Ion	131.08 [M+H]	ESI-MS (Positive Mode)
Exact Mass	130.07	Neutral Free Base
Fragment Ions	m/z 85	Loss of -OEt (Typical ester fragmentation)

## Experimental Protocols

### Protocol 1: Synthesis of Ethyl 3,3-diaminoacrylate HCl (Pinner Synthesis)

This method generates the hydrochloride salt from ethyl cyanoacetate via the imidate intermediate.

Reagents:

- Ethyl cyanoacetate (1.0 eq)[1]
- Absolute Ethanol (Solvent)
- Dry HCl gas
- Ammonia (gas or solution)[1]

Workflow:

- Imidate Formation: Dissolve ethyl cyanoacetate in absolute ethanol at 0°C. Bubble dry HCl gas through the solution until saturation. Stir at 0°C for 4 hours, then refrigerate overnight.
- Precipitation: The intermediate (Ethyl 3-ethoxy-3-iminopropionate HCl) may precipitate. If not, add dry diethyl ether to induce precipitation. Filter and dry under vacuum.[2]
- Ammonolysis: Suspend the imidate salt in absolute ethanol. Bubble dry ammonia gas at 0°C for 2 hours.

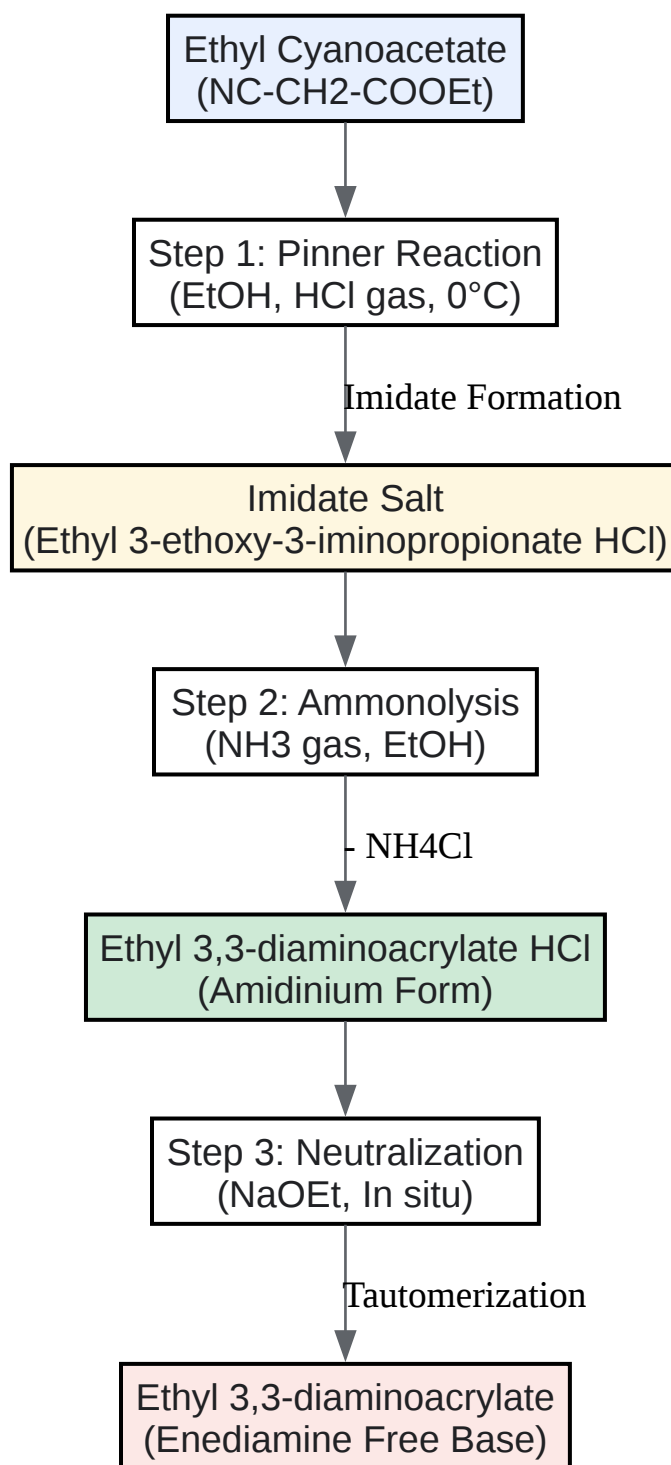
- Isolation: Filter off the ammonium chloride byproduct. Concentrate the filtrate to obtain the crude **Ethyl 3,3-diaminoacrylate** HCl. Recrystallize from Ethanol/Ether.

## Protocol 2: Generation of the Free Base (In Situ)

For reactions requiring the nucleophilic enediamine form (e.g., condensation with electrophiles).

Method:

- Suspend **Ethyl 3,3-diaminoacrylate** HCl (10 mmol) in anhydrous ethanol (20 mL).
- Add Sodium Ethoxide (10 mmol, 21 wt% in ethanol) dropwise at 0°C.
- Stir for 30 minutes.
- Use immediately: The solution contains the free enediamine and NaCl. Do not isolate; use this mixture directly for subsequent cyclocondensation reactions.



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Figure 2: Synthesis workflow from ethyl cyanoacetate to the target enediamine.

## References

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